molecular formula C10H10N2O3 B5866618 N-methyl-3-(4-nitrophenyl)acrylamide CAS No. 920756-27-0

N-methyl-3-(4-nitrophenyl)acrylamide

Cat. No. B5866618
CAS RN: 920756-27-0
M. Wt: 206.20 g/mol
InChI Key: WDJVYCKTYBDNBF-QPJJXVBHSA-N
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Description

N-methyl-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. MNPA is a versatile molecule that has been used in a variety of scientific applications, including drug discovery, chemical synthesis, and materials science. In

Scientific Research Applications

Synthesis and Antiproliferative Activity of N-(4-nitrophenyl)Acrylamide

A study detailed the synthesis and characterization of N-(4-nitrophenyl)acrylamide, focusing on its antiproliferative activity. The molecular structure was analyzed both experimentally (using techniques like Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy) and theoretically (using Density Functional Theory). The interaction of N-(4-nitrophenyl)acrylamide with nucleic acid bases and its cytotoxicity on HeLa cell lines were investigated, revealing potential biomedical research applications due to its low toxicity on cancer cells (Tanış, Çankaya, & Yalçın, 2019).

Acrylamide Derivatives as Corrosion Inhibitors

Research explored the efficacy of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Two synthetic acrylamide derivatives were examined, demonstrating effective corrosion inhibition properties. The study used a combination of chemical and electrochemical methods for analysis and confirmed the compounds' structures through Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, and mass spectroscopy. The theoretical and experimental findings suggested these compounds are potent mixed-type inhibitors for copper corrosion (Abu-Rayyan et al., 2022).

RAFT Polymerization of N-isopropylacrylamide

The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide was reported, highlighting its significance in drug delivery applications. The study emphasized the selection of suitable RAFT chain transfer agents and initiating species, presenting conditions for successful homopolymerizations characterized as controlled/"living" polymerizations (Convertine et al., 2004).

Recognition of Hydrophilic Compounds by Acrylamide Aggregates

A study on self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrated selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. The unique selective recognition property of these aggregates presents potential applications in various fields (Sawada et al., 2000).

Applications in Polymer Science and Catalysis

Homopolymerization of Acrylamide Derivatives

Research on N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) delved into its potential as a hydrophobic monomer for the preparation of hydrophobically modified polyacrylamide, useful for enhanced oil recovery. The study detailed the synthesis, characterization, and radical homopolymerization of NIAM, providing insights into its potential industrial applications (Huang et al., 2019).

Aqueous Solution Behavior of Poly(N-isopropyl acrylamide)

The aqueous solution behavior of poly(N-isopropyl acrylamide) was explored, particularly focusing on the effects of varying concentrations of macromolecular species on its lower critical solution temperature (LCST). The study provides valuable insights into the thermo-responsive behavior of such polymers and their potential applications in various fields (Housni & Narain, 2007).

properties

IUPAC Name

(E)-N-methyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-10(13)7-4-8-2-5-9(6-3-8)12(14)15/h2-7H,1H3,(H,11,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJVYCKTYBDNBF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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